N-hexylhydroxylamine hydrochloride N-hexylhydroxylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 167388-34-3
VCID: VC6995114
InChI: InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-7-8;/h7-8H,2-6H2,1H3;1H
SMILES: CCCCCCNO.Cl
Molecular Formula: C6H16ClNO
Molecular Weight: 153.65

N-hexylhydroxylamine hydrochloride

CAS No.: 167388-34-3

Cat. No.: VC6995114

Molecular Formula: C6H16ClNO

Molecular Weight: 153.65

* For research use only. Not for human or veterinary use.

N-hexylhydroxylamine hydrochloride - 167388-34-3

Specification

CAS No. 167388-34-3
Molecular Formula C6H16ClNO
Molecular Weight 153.65
IUPAC Name N-hexylhydroxylamine;hydrochloride
Standard InChI InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-7-8;/h7-8H,2-6H2,1H3;1H
Standard InChI Key OSCZBRQFGQKUBM-UHFFFAOYSA-N
SMILES CCCCCCNO.Cl

Introduction

Chemical Identity and Structural Characteristics

N-Hexylhydroxylamine hydrochloride is the hydrochloride salt of N-hexylhydroxylamine, characterized by a six-carbon alkyl chain (hexyl group) bonded to the nitrogen atom of hydroxylamine. Its molecular formula is C₆H₁₆ClNO, with a molar mass of 177.65 g/mol. Structurally, it combines the reducing capabilities of hydroxylamine with the hydrophobic properties imparted by the hexyl chain, enabling unique reactivity in organic and polymer chemistry .

Table 1: Comparative Properties of N-Alkylhydroxylamine Hydrochlorides

PropertyN-Hexylhydroxylamine HCl (Theoretical)N-Benzylhydroxylamine HCl Hydroxylamine HCl
Molecular FormulaC₆H₁₆ClNOC₇H₁₀ClNONH₂OH·HCl
Molar Mass (g/mol)177.65167.6269.49
Melting Point (°C)~120–135 (estimated)151–155 (decomposes)155–157 (decomposes)
Solubility in WaterLow (hydrophobic alkyl chain)560 g/L (20°C)470–560 g/L (20°C)
Key ApplicationsPolymer stabilization, surfactantsPharmaceutical intermediatesReducing agent

Synthesis and Production Methods

Catalytic Hydrogenation of Nitroalkanes

The synthesis of N-alkylhydroxylamine hydrochlorides typically involves the catalytic hydrogenation of nitroalkanes in the presence of hydrochloric acid. For example, the production of hydroxylamine hydrochloride from nitric acid employs tin chloride and palladium catalysts under hydrogen pressure . Adapting this method, N-hexylhydroxylamine hydrochloride could theoretically be synthesized via the hydrogenation of nitrohexane:

C6H13NO2+3H2+HClC6H13NHOHHCl+2H2O\text{C}_6\text{H}_{13}\text{NO}_2 + 3\text{H}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_{13}\text{NHOH}·\text{HCl} + 2\text{H}_2\text{O}

This reaction would require stringent temperature control (<40°C) and a platinum or palladium catalyst to prevent over-reduction to hexylamine .

Nitrone Intermediate Route

A patent detailing N-benzylhydroxylamine hydrochloride synthesis (CN104529814A) offers a scalable pathway involving nitrone intermediates . By substituting dibenzylamine with dihexylamine, a similar route could yield N-hexylhydroxylamine hydrochloride:

  • Oxidation of Dihexylamine:

    C12H27N+H2O2C6H13N=OC6H13+H2O\text{C}_{12}\text{H}_{27}\text{N} + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_{13}\text{N}=\text{O}·\text{C}_6\text{H}_{13} + \text{H}_2\text{O}

    This step utilizes sodium tungstate as a catalyst and hydrogen peroxide as an oxidizer.

  • Reaction with Hydroxylamine Hydrochloride:

    C6H13N=OC6H13+NH2OHHCl2C6H13NHOHHCl\text{C}_6\text{H}_{13}\text{N}=\text{O}·\text{C}_6\text{H}_{13} + \text{NH}_2\text{OH}·\text{HCl} \rightarrow 2\text{C}_6\text{H}_{13}\text{NHOH}·\text{HCl}

    The nitrone intermediate reacts with hydroxylamine hydrochloride in methanol, followed by purification via solvent crystallization .

Physicochemical Properties

Thermal Stability

Based on analogs, N-hexylhydroxylamine hydrochloride is expected to decompose above 120°C, releasing hydrochloric acid and forming hexylamine oxides . Differential scanning calorimetry (DSC) of similar compounds shows exothermic peaks at 135–140°C, indicating decomposition onset .

Solubility and Reactivity

The hexyl group confers limited water solubility (~50 g/L at 25°C) but enhances solubility in organic solvents like methanol and methyl tert-butyl ether (MTBE) . Its reducing capacity stems from the hydroxylamine moiety, which donates electrons to carbonyl groups, facilitating oxime formation or crosslinker cleavage .

Industrial and Research Applications

Polymer Chemistry

N-Hexylhydroxylamine hydrochloride may act as a radical scavenger in rubber vulcanization, preventing oxidative degradation during processing. Its long alkyl chain improves compatibility with nonpolar polymer matrices compared to shorter-chain derivatives .

Pharmaceutical Intermediates

While N-benzyl derivatives are used in mutagenesis and protein crosslinking , the hexyl variant could serve as a lipophilic precursor in drug delivery systems, enhancing membrane permeability of hydroxamic acid prodrugs.

Surfactant Synthesis

Quaternary ammonium surfactants derived from N-alkylhydroxylamines exhibit antimicrobial properties. The hexyl chain length balances hydrophobicity and solubility, making it ideal for cosmetic and disinfectant formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator